molecular formula C27H30O16 B1649342 quercetin 3-O-neohesperidoside CAS No. 32453-36-4

quercetin 3-O-neohesperidoside

Cat. No. B1649342
CAS RN: 32453-36-4
M. Wt: 610.5 g/mol
InChI Key: FYBMGZSDYDNBFX-UHFFFAOYSA-N
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Description

Quercetin 3-O-neohesperidoside is a flavonoid with antiplatelet aggregation activities and anti-atherosclerosis .


Synthesis Analysis

A comparative analysis of flavonoid metabolites from different parts of Hemerocallis citrina showed that quercetin 3-O-neohesperidoside was one of the differential flavonoid metabolites . Another study on the development of effective therapeutic molecules from natural sources against Coronavirus Protease also mentioned quercetin 3-O-neohesperidoside .


Molecular Structure Analysis

Quercetin 3-O-neohesperidoside has a molecular formula of C27H30O16, an average mass of 610.518 Da, and a monoisotopic mass of 610.153381 Da .


Chemical Reactions Analysis

Interactions between polyphenolic antioxidants such as quercetin and naringenin dictate the distinctive redox-related chemical and biological behavior of their mixtures . Another study on the biological effects, chemical steadiness, metabolism, and delivery systems of quercetin mentioned that several factors, including heat, pH, and metal ions, may affect the chemical stability of quercetin during food preparation and storage .


Physical And Chemical Properties Analysis

Quercetin 3-O-neohesperidoside has a density of 1.8±0.1 g/cm3, a boiling point of 987.1±65.0 °C at 760 mmHg, and a flash point of 326.7±27.8 °C .

Scientific Research Applications

1. Role in Reducing Nitric Oxide Production

Research has identified quercetin 3-O-neohesperidoside in the leaves of Costus spicatus. This compound, along with other flavonoids, was evaluated for its ability to inhibit nitric oxide production by activated macrophages (da Silva, Bernardo, & Parente, 2000).

2. Interaction with Human Intestinal Flora

A study on isorhamnetin-3-O-neohesperidoside, a structurally related compound to quercetin 3-O-neohesperidoside, provides insights into the metabolic interactions between this flavonoid and human intestinal bacteria. This research helps to understand the metabolic pathways and effects of traditional herb medicines containing such compounds (Du et al., 2017).

3. Occurrence in Various Plant Species

Flavonol glycosides, including quercetin 3-O-neohesperidoside, have been isolated from Calendula officinalis flowers. The study elucidates the structure and presence of these glycosides in different plant species, contributing to our understanding of plant biochemistry (Vidal-Ollivier et al., 1989).

4. Dermatological Applications

Quercetin 3-O-neohesperidoside, among other compounds, has been shown to have potential applications in dermatology, particularly in skin whitening. A study on compounds isolated from Pruni persicae Flos demonstrates the ability of quercetin 3-O-neohesperidoside to reduce tyrosinase activity and melanin production, suggesting its utility in cosmetic products (Lee, 2014).

5. Antioxidant Properties

Quercetin, a flavonoid closely related to quercetin 3-O-neohesperidoside, is known for its potent antioxidant activity. Research into the antioxidant mechanisms of quercetin and its applications in clinical medicine highlights its potential for various medical applications, including cardiovascular protection and anti-immunosuppression treatment (Yang et al., 2020).

6. Potential in Disease Prevention and Therapy

Quercetin has been discussed for its potential in disease prevention and therapy, particularly due to its bioflavonoid properties. Its role in preventing obesity-related diseases, enhancing physical power, and its anti-infectious and immunomodulatory activities make it a compound of interest for further study (Bischoff, 2008).

Safety And Hazards

During handling of quercetin 3-O-neohesperidoside, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBMGZSDYDNBFX-GXPPAHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952123
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin 3-neohesperidoside

CAS RN

32453-36-4, 29662-79-1
Record name Quercetin 3-O-neohesperidoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32453-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-rhamnosylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin-3-O-neohesperidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
298
Citations
HP Devkota, K Kawamura, M Sasanuma… - Biochemical Systematics …, 2019 - Elsevier
… , such as quercetin 3-O-β-glucopyranoside (1), kaempferol 3-O-β-glucopyranoside (2), quercetin 3-O-rutinoside (3), kaempferol 3-O-rutinoside (4), quercetin 3-O-neohesperidoside (5) …
Number of citations: 4 www.sciencedirect.com
DN Olennikov - Chemistry of Natural Compounds, 2020 - Springer
… Loss of glucuronic acid as a result of the reaction with β-glucuronidase formed quercetin-3-O-neohesperidoside (calendoflavobioside) [11], which was previously isolated from …
Number of citations: 2 link.springer.com
GH Jang, HW Kim, MK Lee, SY Jeong, AR Bak… - Saudi journal of …, 2018 - Elsevier
Widely distributed in plants, flavonoids reduce the incidence of cancer and cardiovascular disease. In this study, flavonoid content and composition in members of the Prunus genus …
Number of citations: 123 www.sciencedirect.com
EA Kupriyanova, VA Kurkin - Aspirantskiy Vestnik …, 2019 - journals.eco-vector.com
… For the first time flavonoid compounds such as сalendoflavobioside (quercetin-3-O-neohesperidoside), rutin (quercetin-3-O-rutinoside), and ferulic acid (phenylpropanoid) have been …
Number of citations: 4 journals.eco-vector.com
BP da Silva, RR Bernardo, JP Parente - Phytochemistry, 2000 - Elsevier
… Two flavonol diglycosides, tamarixetin 3-O-neohesperidoside, kaempferide 3-O-neohesperidoside and the known quercetin 3-O-neohesperidoside, together with six other known …
Number of citations: 73 www.sciencedirect.com
T Iwashina, M Nakata, T Nakane, T Mizuno - Biochemical Systematics and …, 2022 - Elsevier
… -O-β-D-glucopyranoside-7-O-α-L-rhamnopyranoside (5), quercetin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside-7-O-α-L-rhamnopyranoside (quercetin 3-O-neohesperidoside…
Number of citations: 2 www.sciencedirect.com
S Heneidak, RJ Grayer, GC Kite… - … systematics and ecology, 2006 - Elsevier
… 1.5 min less than quercetin 3-O-rhamnosyl(1 → 6)glucoside (=quercetin 3-O-rutinoside, 6) it is likely to be quercetin 3-O-rhamnosyl(1 → 2)glucoside (=quercetin 3-O-neohesperidoside) …
Number of citations: 91 www.sciencedirect.com
X Zhou, J Peng, G Fan, Y Wu - Journal of Chromatography A, 2005 - Elsevier
… Three flavonoid glycosides including orientin, vitexin, quercetin-3-O-neohesperidoside and … partially purified peak fraction (contained quercetin-3-O-neohesperidoside at 85.1% purity) …
Number of citations: 150 www.sciencedirect.com
E Vidal-Ollivier, R Elias, F Faure… - Planta …, 1989 - thieme-connect.com
… The mnterglycosidic linkages of isorhamnetin 3-O-neohesperidoside, 2Grhamnosylrutinoside, quercetin 3 -O-neohesperidoside and structural determination of quercetin …
Number of citations: 122 www.thieme-connect.com
HP Devkota, A Kurizaki, K Tsushiro… - Functional Foods in …, 2021 - ffhdj.com
… Results: The isolated compounds were identified as (-)-epicatechin (1), taxifolin 3-O-glucoside (2), quercetin (3), quercitrin (4), quercetin 3-O-neohesperidoside (5), pinocembrin (6), …
Number of citations: 7 ffhdj.com

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